Amylin (1-13) (human): A Technical Guide to Structure and Conformation
Amylin (1-13) (human): A Technical Guide to Structure and Conformation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Amylin, also known as Islet Amyloid Polypeptide (IAPP), is a 37-amino acid peptide hormone co-secreted with insulin (B600854) from pancreatic β-cells. While the full-length peptide is highly amyloidogenic and implicated in the pathophysiology of type 2 diabetes, its N-terminal fragment, Amylin (1-13), is not known to form amyloid fibrils on its own.[1] This fragment, with the sequence Lys-Cys-Asn-Thr-Ala-Thr-Cys-Ala-Thr-Gln-Arg-Leu-Ala, contains a critical disulfide bridge between Cys2 and Cys7. Understanding the structure and conformation of this non-amyloidogenic region is crucial for elucidating the initial conformational states of the full-length hormone and its interaction with physiological partners, including the amylin receptor. This guide provides a detailed overview of the structural characteristics of human Amylin (1-13), methodologies for its analysis, and its role in the context of the full-length peptide's biological activity.
Structure and Conformation
The conformational landscape of the Amylin (1-13) fragment is highly dependent on its environment. While no dedicated atomic resolution structure for the isolated fragment is available in the Protein Data Bank (PDB), its conformation can be inferred from studies of the full-length peptide and general principles of peptide biophysics.
Conformation in a Membrane-Mimetic Environment
In a membrane-like environment, such as in the presence of sodium dodecyl sulfate (B86663) (SDS) micelles, the N-terminal region of human amylin, encompassing the (1-13) fragment, adopts a helical conformation. The PDB entry 2L86, which describes the solution NMR structure of full-length human amylin in SDS micelles, provides the most detailed structural insight into this state.[2] Within this structure, residues 7 through 17 form a helical motif.[2]
| Structural Parameter | Description | Source |
| PDB ID | 2L86 (Full-length human Amylin) | [2] |
| Environment | SDS Micelles (pH 7.3) | [2] |
| Method | Solution NMR | [2] |
| Conformation (Residues 7-13) | Part of an α-helical structure | [2] |
Conformation in Aqueous Solution
In aqueous solution, short peptides lacking a stable tertiary fold, such as the isolated Amylin (1-13) fragment, are expected to exist as an ensemble of conformations, predominantly as a random coil. This conformational flexibility is a hallmark of many biologically active peptides. The presence of the disulfide bond between Cys2 and Cys7 introduces a cyclic constraint, which will limit the conformational freedom of the N-terminal loop (residues 1-8) and may induce some local, non-random structure. Studies on this cyclic N-terminal loop have shown it can form stable, non-β-sheet fibers.[3]
The secondary structure content of the Amylin (1-13) fragment in solution can be qualitatively and quantitatively assessed using spectroscopic techniques such as Circular Dichroism (CD) and Fourier-Transform Infrared (FT-IR) spectroscopy. The expected spectral signatures for different secondary structures are summarized below.
| Secondary Structure | Circular Dichroism (CD) Wavelengths (nm) | FT-IR Amide I Band (cm⁻¹) |
| α-Helix | Negative bands at ~222 and ~208; Positive band at ~193 | ~1650 - 1658 |
| β-Sheet | Negative band at ~218; Positive band at ~195 | ~1620 - 1640 and ~1680-1700 |
| Random Coil | Strong negative band near 198 | ~1640 - 1648 |
Experimental Protocols
Detailed characterization of the Amylin (1-13) structure relies on a combination of spectroscopic and spectrometric techniques. Below are representative protocols for key experimental approaches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. For a short peptide like Amylin (1-13), a series of 1D and 2D NMR experiments would be employed.
Protocol:
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Sample Preparation:
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Synthesize and purify the Amylin (1-13) peptide to >95% purity.
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Dissolve the peptide in a suitable buffer (e.g., 20 mM sodium phosphate, pH 7.0) containing 10% D₂O for the lock signal. Peptide concentration should be in the range of 1-5 mM.
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For assignment purposes, uniformly ¹⁵N- and ¹³C-labeled samples can be prepared.
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Data Acquisition:
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Acquire a series of 2D NMR spectra at a constant temperature (e.g., 298 K) on a high-field NMR spectrometer (≥600 MHz).
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Essential spectra include:
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¹H-¹H TOCSY (Total Correlation Spectroscopy) to identify amino acid spin systems.
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¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons (< 5 Å).
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¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) for assigning backbone amide resonances (if ¹⁵N-labeled).
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¹H-¹³C HSQC for assigning carbon-attached protons (if ¹³C-labeled).
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Data Analysis:
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Process the spectra using appropriate software (e.g., NMRPipe, Sparky).
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Perform sequential assignment of resonances using the TOCSY and NOESY spectra.
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Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from coupling constants.
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Use the experimental restraints for structure calculation using software such as CYANA or Xplor-NIH.
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Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a rapid and sensitive method for assessing the secondary structure of peptides in solution.
Protocol:
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Sample Preparation:
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Dissolve the purified Amylin (1-13) peptide in a CD-compatible buffer (e.g., 10 mM sodium phosphate, pH 7.0). Buffers with high absorbance in the far-UV region should be avoided.
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Determine the precise peptide concentration using a reliable method (e.g., amino acid analysis). A typical concentration for far-UV CD is 0.1-0.2 mg/mL.
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Data Acquisition:
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Use a quartz cuvette with a short path length (e.g., 1 mm).
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Record CD spectra in the far-UV region (e.g., 190-260 nm) at a controlled temperature.
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Acquire a baseline spectrum of the buffer alone for subtraction.
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Multiple scans should be averaged to improve the signal-to-noise ratio.
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Data Analysis:
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Subtract the buffer baseline from the sample spectrum.
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Convert the raw data (ellipticity) to mean residue ellipticity ([θ]).
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Analyze the spectrum for characteristic features of α-helix, β-sheet, or random coil structures.
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Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about peptide secondary structure by analyzing the vibrations of the peptide backbone, particularly the Amide I band.
Protocol:
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Sample Preparation:
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The peptide can be analyzed as a hydrated film or in solution.
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For solution measurements, D₂O is often used as a solvent to avoid the strong absorbance of H₂O in the Amide I region.
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Dissolve the peptide in D₂O-based buffer to a concentration of 5-10 mg/mL.
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Data Acquisition:
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Use an FT-IR spectrometer equipped with a suitable detector (e.g., MCT).
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Acquire the spectrum in the mid-IR range (e.g., 1800-1500 cm⁻¹).
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Collect a background spectrum of the buffer for subtraction.
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Data Analysis:
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Subtract the buffer spectrum from the sample spectrum.
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The Amide I band (1700-1600 cm⁻¹) is of primary interest.
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Perform deconvolution and curve-fitting of the Amide I band to identify the contributions from different secondary structures.
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